4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine
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Overview
Description
4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine is a useful research compound. Its molecular formula is C9H15N3S and its molecular weight is 197.3. The purity is usually 95%.
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Scientific Research Applications
Electroluminescent Materials for OLED Applications
A study by Taydakov et al. (2016) explored new pyrazole substituted 1.3-diketones as ligands for the synthesis of luminescent complexes with Eu(III) ion, which demonstrated higher energy efficacy in OLED structures compared to standard phosphors. This research indicates the potential of pyrazole derivatives in enhancing OLED technology through improved luminescent materials, showing their applicability in electronic and display technologies (Taydakov et al., 2016).
Antimicrobial Activity of Thiomorpholine Derivatives
Kardile and Kalyane (2010) developed new thiomorpholine derivatives through a nucleophilic substitution reaction, showing promising antimicrobial properties. This research highlights the potential of thiomorpholine and its derivatives in the development of new, less toxic, and safer bioactive molecules for therapeutic applications (Kardile & Kalyane, 2010).
Synthesis and Characterization for Structural Applications
The synthesis and characterization of various compounds incorporating thiomorpholine, such as those reported by Sun et al. (2021), demonstrate the versatility of this chemical structure in creating materials with specific physical and chemical properties. Such research underpins the development of materials science, particularly in the synthesis of novel compounds for diverse applications (Sun et al., 2021).
Antioxidant and α-Glucosidase Inhibitory Activities
Research by Pillai et al. (2019) on Schiff bases containing pyrazole rings showed significant antioxidant and α-glucosidase inhibitory potentials, suggesting the therapeutic potential of these compounds in managing oxidative stress and diabetes. This underscores the importance of structural modifications in enhancing the biological activity of chemical compounds (Pillai et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit soluble epoxide hydrolases (seh), a group of enzymes that facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
Compounds with similar structures have been shown to inhibit seh enzymes . These inhibitors prevent the conversion of epoxides to diols, thus altering the balance of these compounds in the body.
Biochemical Pathways
Inhibition of seh enzymes can affect the metabolism of fatty acids and other compounds that form epoxides .
Result of Action
Inhibition of seh enzymes can lead to an increase in the levels of epoxides, which can have various effects depending on the specific epoxide involved .
Properties
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOMLDIYQIBXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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